SARS-CoV-2 3CLpro-IN-21

SARS-CoV-2 3CLpro inhibitor structure-activity relationship

Researchers require validated irreversible 3CLpro probes for target engagement studies, yet many commercial inhibitors lack mechanism-of-action data or show off-target cathepsin cross-reactivity. This compound solves both gaps. - **Mechanistic certainty**: Irreversible covalent binding to Cys145; 4-fold selectivity for SARS-CoV-2 over SARS-CoV-1 (IC50 0.030 vs 0.12μM). - **Assay-ready**: Potent positive control for biochemical screening; clean off-target profile against host cysteine proteases. - **Supply assurance**: R&D-packaged, stability-documented, available for immediate B2B dispatch.

Molecular Formula C14H10BrN3O2S
Molecular Weight 364.22 g/mol
Cat. No. B12376534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-21
Molecular FormulaC14H10BrN3O2S
Molecular Weight364.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2
InChIKeyHABXFULFAHHKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-21 Overview


SARS-CoV-2 3CLpro-IN-21 (also known as Compound D6) is a synthetic, irreversible, covalent inhibitor of the SARS-CoV-2 3C‑like protease (3CLpro), a key enzyme essential for viral replication [1]. It is characterized by a 2‑sulfoxyl‑1,3,4‑oxadiazole scaffold that acts as a cysteine‑reactive warhead, forming a covalent bond with the catalytic Cys145 residue [1]. The compound exhibits potent inhibitory activity against SARS-CoV-2 3CLpro, with an IC50 of 0.030 µM, and also demonstrates cross‑reactivity against SARS-CoV‑1 3CLpro (IC50 = 0.12 µM) .

Irreversible covalent Cys145-targeting probe
SARS-CoV-2 3CLpro biochemical assay fit
Reported selectivity over host cathepsins

SARS-CoV-2 3CLpro-IN-21: Substitution Warning


3CLpro inhibitors vary substantially in their warhead chemistry, binding mode (reversible vs. irreversible covalent), and selectivity profiles. SARS-CoV-2 3CLpro-IN-21 utilizes a 2‑sulfoxyl‑1,3,4‑oxadiazole warhead that forms an irreversible covalent bond with Cys145, a mechanism distinct from reversible covalent inhibitors like nirmatrelvir [1]. This difference can profoundly impact target residence time and efficacy against resistant mutants. Furthermore, the compound’s 30‑fold improvement in potency over its parent scaffold (A1, IC50 = 0.98 µM) demonstrates that even within the same chemical series, minor structural variations yield major differences in activity . Substituting with an alternative 3CLpro inhibitor without verifying the specific warhead and potency profile can lead to inconsistent experimental outcomes and invalidate cross‑study comparisons.

Irreversible covalent mechanism may shift binding kinetics relative to non-covalent inhibitors; direct substitution requires mechanistic revalidation.
Lack of reported cellular antiviral EC50 data limits direct phenotypic activity comparison to clinical candidates.
No published in vivo PK profile precludes direct replacement of advanced 3CLpro inhibitors with established exposure data.

SARS-CoV-2 3CLpro-IN-21 Quantitative Evidence


3CLpro Inhibition Potency

In a direct head‑to‑head comparison conducted within the same study and under identical assay conditions, SARS-CoV-2 3CLpro-IN-21 (D6) achieved an IC50 of 0.030 µM against SARS‑CoV‑2 3CLpro, representing a 33‑fold improvement in potency over the parent compound A1 (IC50 = 0.98 ± 0.12 µM) [1]. This demonstrates the significant optimization achieved through the introduction of the 2‑sulfoxyl‑1,3,4‑oxadiazole scaffold.

3CLpro Inhibition Potency
Cross-study comparable
IC50 0.030 μM vs. ensitrelvir 0.01 μM, wedelolactone 1.35 μM, brazilin 1.18 μM
May support biochemical assay positive control
Reported enzymatic assay conditions
SARS-CoV-2 3CLpro inhibitor structure-activity relationship

Irreversible Covalent Mechanism

SARS-CoV-2 3CLpro-IN-21 exhibits cross‑reactivity against the 3CLpro of SARS‑CoV‑1, with an IC50 of 0.12 µM . While the potency against SARS‑CoV‑2 is higher (IC50 = 0.030 µM), this dual inhibition profile is not universally observed among 3CLpro inhibitors and is particularly valuable for studies on conserved coronavirus proteases.

Irreversible Covalent Mechanism
Direct head-to-head comparison
Irreversible binding at catalytic Cys145
Enables target engagement and washout study interpretation
Mass spectrometry and time-dependent assays
broad-spectrum antiviral SARS-CoV-1 cross-reactivity

Selectivity Over Host Proteases

Mass spectrometry‑based peptide profiling confirms that SARS-CoV-2 3CLpro-IN-21 covalently binds to the catalytic cysteine residue Cys145 of SARS‑CoV‑2 3CLpro [1]. This irreversible covalent mechanism contrasts with reversible covalent inhibitors such as nirmatrelvir, which forms a reversible covalent bond with the same residue [2]. The irreversible nature of the bond may confer a prolonged pharmacodynamic effect and a different resistance profile.

Selectivity Over Host Proteases
Class-level inference
Favorable over cathepsin B and L (qualitative)
May reduce off-target effects in cell-based 3CLpro assays
Verify selectivity in your assay system
covalent inhibitor warhead target engagement

SARS-CoV-2 3CLpro-IN-21 Applications


Positive Control for 3CLpro Assays

Given the 33‑fold potency improvement over the parent scaffold A1 [1], SARS-CoV-2 3CLpro-IN-21 serves as an ideal benchmark compound for SAR campaigns. Researchers can use it as a reference to evaluate new derivatives, quantify the impact of structural modifications, and validate computational models predicting covalent warhead efficiency.

Covalent Inhibition Mechanism Studies

The confirmed irreversible covalent binding to Cys145 [1] makes this compound a valuable tool for head‑to‑head mechanistic comparisons with reversible covalent inhibitors like nirmatrelvir [2]. It is particularly suited for time‑dependent inhibition assays, washout experiments, and studies on target residence time and resistance development.

Cellular Target Engagement Profiling

The compound's dual inhibitory activity against both SARS‑CoV‑2 and SARS‑CoV‑1 3CLpro [1] supports its use in pan‑coronavirus inhibitor programs. It can be employed as a positive control in cross‑species enzyme assays and as a starting point for designing inhibitors targeting conserved regions of the 3CLpro active site.

Pan-Coronavirus Protease Comparative Studies

Although in‑cell antiviral activity (EC50) data are not yet available for this specific compound, its potent enzymatic IC50 of 0.030 µM [1] positions it as a strong candidate for subsequent evaluation in Vero E6 or A549‑ACE2 cell‑based assays. Researchers can use it to establish baseline sensitivity and to select for resistant viral variants under controlled laboratory conditions.

Application
Selection Property
Validation Focus
Positive control for 3CLpro biochemical assays
Reported inhibition potency profile
Assay signal window review
Covalent inhibition mechanism studies
Irreversible Cys145 binding profile
Washout and time-dependent inhibition review
Cellular target engagement profiling
Host protease selectivity context
Off-target cathepsin effect review
Pan-coronavirus protease comparative studies
SARS-CoV-2/-1 selectivity window context
Cross-reactivity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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